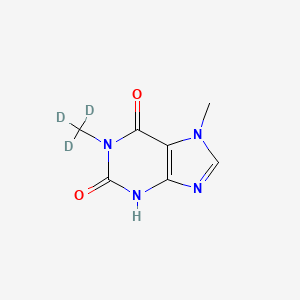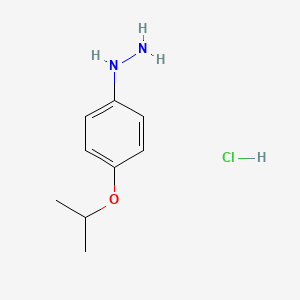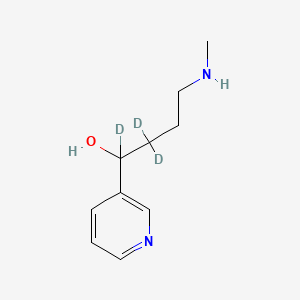
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 is a deuterated form of the chemical compound 4-(Methylamino)-1-(3-pyridyl)-1-butanol (MPB). MPB is a selective inhibitor of protein kinase C (PKC) and has been used in various scientific research studies. The deuterated form of MPB, this compound, is used in experiments to track the metabolic pathway of MPB in vivo.
Mechanism of Action
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 is a selective inhibitor of PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation. This compound binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. The deuterated form of this compound, this compound, has the same mechanism of action as this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the suppression of angiogenesis, and the induction of apoptosis. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models. The deuterated form of this compound, this compound, has similar biochemical and physiological effects as this compound.
Advantages and Limitations for Lab Experiments
The use of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in experiments allows for the tracking of the metabolic fate of this compound in vivo using NMR spectroscopy. This provides valuable information on the distribution and elimination of this compound in different tissues and organs. However, the use of deuterated compounds can be expensive and may require specialized equipment for analysis.
Future Directions
There are several future directions for the use of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 in scientific research. One potential application is in the development of new PKC inhibitors for the treatment of cancer and other diseases. Another potential direction is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the use of deuterated compounds in metabolic studies is an area of active research, and there may be new applications for this compound in this field.
Synthesis Methods
The synthesis of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 involves the reaction of deuterated methylamine with 3-pyridinecarboxaldehyde followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification using chromatography techniques.
Scientific Research Applications
4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 has been used in various scientific research studies to investigate the metabolic pathway of this compound in vivo. It has been used in experiments to track the distribution and elimination of this compound in different tissues and organs in animal models. The deuterated form of this compound allows for the use of nuclear magnetic resonance (NMR) spectroscopy to study the metabolic fate of this compound in vivo.
properties
IUPAC Name |
1,2,2-trideuterio-4-(methylamino)-1-pyridin-3-ylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3/i5D2,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDXAKRZPVKQSZ-XSXFABECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(C1=CN=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCNC)C([2H])(C1=CN=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662091 |
Source


|
| Record name | 4-(Methylamino)-1-(pyridin-3-yl)(1,2,2-~2~H_3_)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189642-32-7 |
Source


|
| Record name | 4-(Methylamino)-1-(pyridin-3-yl)(1,2,2-~2~H_3_)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


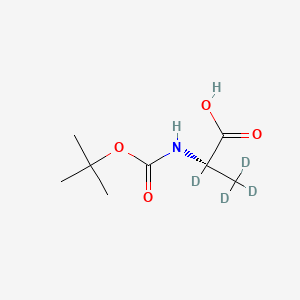
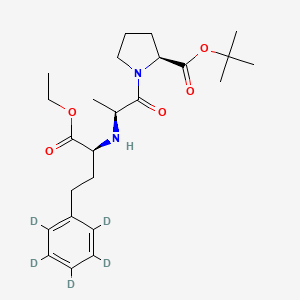
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)



